Progestoral -

Progestoral

Catalog Number: EVT-7904168
CAS Number:
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
17 alpha-Hydroxypregn-4-en-20-yn-3-one. A synthetic steroid hormone with progestational effects.
Source and Classification

Progestoral is synthesized from natural sources such as plant sterols or can be produced through various chemical processes. It belongs to the class of compounds known as progestins, which are synthetic analogs of progesterone. Progestins are characterized by their ability to bind to progesterone receptors, leading to biological effects similar to those of natural progesterone.

Synthesis Analysis

Methods of Synthesis

Progestoral can be synthesized through several methods involving different starting materials and reaction pathways. Notable methods include:

  1. Amination and Oxidation: The synthesis often begins with 20-bisnoraldehyde (Dinorcholenaldehyde), which undergoes amination followed by oxidation. The amination process involves reacting the aldehyde with secondary amines under controlled conditions to yield an aminate intermediate, which is then oxidized to form Progestoral .
  2. Reduction Techniques: Various reduction techniques can be employed to convert ketones into alcohols, facilitating the formation of the desired steroid structure. This may involve using reagents such as stannous chloride in acetonitrile under specific temperature conditions .
  3. Crystallization and Purification: After synthesis, Progestoral is typically purified through crystallization methods using solvents like ethanol or ethyl acetate to achieve high purity levels (often above 99% HPLC purity) before final formulation .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and catalyst use, to optimize yields and purity. For example, concentrated sulfuric acid may be used as a catalyst in some steps to enhance reaction efficiency .

Molecular Structure Analysis

Structure

Progestoral shares a similar structure with progesterone, characterized by a steroid backbone consisting of four fused rings (three cyclohexane rings and one cyclopentane ring). Its molecular formula is C21H28O2C_{21}H_{28}O_2, featuring 21 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms.

Data

  • Molecular Weight: Approximately 312.46 g/mol
  • Structural Features: The compound contains a ketone functional group (C=O) and hydroxyl groups (-OH), which are critical for its biological activity.
Chemical Reactions Analysis

Reactions Involved

Progestoral undergoes various chemical reactions during its synthesis:

  1. Amination Reaction: This involves the nucleophilic attack of a secondary amine on the carbonyl carbon of the aldehyde.
  2. Oxidation Reaction: Following amination, oxidation reactions convert specific functional groups into ketones or other derivatives.
  3. Hydrolysis: Hydrolysis reactions may also be employed to cleave protective groups or modify functional groups for enhanced activity or solubility.

Technical Details

The choice of reagents and conditions significantly influences the yield and purity of Progestoral. For instance, using potassium permanganate as an oxidizing agent can lead to varying yields depending on its concentration and reaction time .

Mechanism of Action

Progestoral exerts its effects primarily through binding to progesterone receptors located in various tissues, including reproductive organs and the brain. The binding initiates a cascade of intracellular signaling events:

  1. Receptor Binding: Progestoral binds to progesterone receptors (PR-A and PR-B), leading to receptor dimerization.
  2. Nuclear Translocation: The receptor-ligand complex translocates into the nucleus.
  3. Gene Regulation: Once in the nucleus, it binds to specific DNA sequences, regulating gene expression associated with reproductive functions.

This mechanism underlies its role in preparing the endometrium for implantation and maintaining pregnancy .

Physical and Chemical Properties Analysis

Physical

Evolutionary Context of Progestogen Research

Historical Development of Progestogen Pharmacology

The isolation and characterization of progesterone—the archetypal progestogen—represent one of endocrinology's foundational achievements. Initial research stemmed from Ludwig Fraenkel's early 20th-century observations that the corpus luteum was indispensable for pregnancy maintenance in rabbits. This discovery paved the way for George Corner and Willard Allen's landmark experiments in 1929, where they demonstrated that alcohol extracts of porcine corpora lutea could induce secretory endometrium and sustain pregnancy in ovariectomized rabbits. They designated the active principle "progestin" to reflect its pro-gestational activity [1] [4].

The chemical identity of this hormone remained elusive until 1934, when four independent research groups crystallized the compound almost simultaneously. Notably, Adolf Butenandt elucidated its structure as a Δ⁴-3-ketosteroid (C₂₁H₃₀O₂), a feat contributing to his 1939 Nobel Prize in Chemistry. During the Second International Conference on Sex Hormone Standardization (1935), the term "progesterone" (from pro gestatio – supporting gestation) was formally adopted over Butenandt's proposed "luteosterone" [1] [4] [8]. This era marked the transition from organotherapy to molecular endocrinology. Russell Marker's development of the "Marker degradation" process in the 1940s enabled large-scale semi-synthesis of progesterone from plant sterols (diosgenin from Mexican yams), overcoming the prohibitive cost of earlier animal-derived isolation (approximately 20kg of sow ovaries yielded only 20mg) [8]. This breakthrough democratized hormone research and therapy, setting the stage for synthetic analogs.

Table 1: Key Milestones in Early Progestogen Research

YearMilestoneKey ResearchersSignificance
1901Corpus luteum essential for pregnancyLudwig FraenkelEstablished biological role of progestational tissue
1929Isolation of "progestin" from corpus luteum extractsCorner & AllenProvided biological proof of concept for hormone therapy
1934Crystallization and structural elucidationButenandt, Slotta et al.Defined progesterone as a Δ⁴-3-ketosteroid
1935Chemical synthesis from cholesterolButenandt & HanischEnabled laboratory production
1951Synthesis of norethindroneMiramontes (Syntex)First highly active oral progestin

Paradigm Shifts in Understanding Steroid Hormone Dynamics

The classical model of progesterone action—exclusively mediated through slow genomic pathways via nuclear progesterone receptors (PR-A and PR-B)—underwent radical revision in the late 20th century. Research revealed that progesterone and its analogs could elicit rapid physiological responses (seconds to minutes) incompatible with transcriptional regulation. These non-classical mechanisms include binding membrane-associated receptors (e.g., membrane progesterone receptors - mPRs, PGRMC1) and modulating intracellular signaling cascades (e.g., MAPK/ERK, cAMP/PKA) [2] [9].

Concurrently, the discovery of neurosteroidogenesis revolutionized neuroendocrinology. The brain itself was shown to synthesize progesterone de novo from cholesterol via P450scc and 3β-HSD enzymes, independent of peripheral glandular secretion. Neuroprogesterone acts locally as a neuroactive modulator, influencing GABA_A receptor function (via metabolites like allopregnanolone), neurogenesis, myelination, and neuroprotection. This established progesterone not merely as a reproductive hormone, but as a crucial neuromodulator with implications for cognition, affect, and stress responses [2] [9]. Had these rapid effects been discovered first, progesterone might have been classified alongside neurotransmitters.

This paradigm shift profoundly impacted pharmacology: synthetic progestins like those in Progestoral were designed primarily for nuclear receptor affinity and metabolic stability. Their interactions with membrane receptors and neurosteroid pathways are often unintended, potentially underpinning off-target effects and differentiating them from bioidentical progesterone. Research revealed that progesterone modulates dopamine and opioid signaling in mesolimbic reward pathways. This interaction influences drug-related behaviors (e.g., cocaine, nicotine), where progesterone levels correlate inversely with craving and relapse vulnerability in women [9]. Such findings highlight the complex interplay between endocrine physiology and neural circuits governing motivation and reward—a crucial consideration for progestogen pharmacology.

Emergence of Synthetic Analogues in Reproductive Medicine

The clinical limitations of natural progesterone—poor oral bioavailability, rapid hepatic metabolism, and short half-life—drove the development of synthetic progestins. Chemical engineering focused on structural modifications to enhance receptor binding, metabolic stability, and tissue selectivity. These efforts yielded distinct generations:

  • First-Generation (Pregnanes): Characterized by addition of a methyl group at C6 (e.g., Medroxyprogesterone Acetate - MPA). This impedes first-pass metabolism, enabling oral administration but introduces glucocorticoid activity.
  • Second-Generation (Estranes): Removal of the C19 methyl group from testosterone's structure created 19-nortestosterone derivatives (e.g., Norethindrone). While reducing androgenic effects compared to testosterone, estranes retain partial androgenic activity and exhibit high progestational potency.
  • Third-Generation (Gonanes): Incorporation of an ethyl group at C13 (e.g., Levonorgestrel, Desogestrel, Gestodene) further minimized androgenicity while maximizing progestogenic effects and metabolic stability.
  • Non-Testosterone Derivatives: Drospirenone, derived from spironolactone, exhibits unique antimineralocorticoid and antiandrogenic properties [7] [8].

Table 2: Generations of Synthetic Progestins and Key Attributes

GenerationChemical ClassPrototypical ExamplesCore Structural ModificationsPrimary Pharmacological Attributes
First (1950s)PregnanesMedroxyprogesterone Acetate6α-methyl groupOral activity; glucocorticoid activity
Second (1960s)Estranes (19-nortestosterone)Norethindrone, LynestrenolRemoval of C19 methyl groupHigh progestational potency; moderate androgenic activity
Third (1970s-1980s)GonanesLevonorgestrel, DesogestrelC13 ethyl group; C11 modifications (some)Enhanced selectivity; reduced androgenic activity
ModernSpirolactone derivativeDrospirenoneMimics spironolactone structureAntimineralocorticoid; antiandrogenic

Progestoral emerged within this context. While the provided search results do not specify its exact chemical identity, its designation as "Progestoral" historically aligns with oral progesterone preparations or potentially ethisterone (17α-ethinyltestosterone), an early oral progestin synthesized in the 1930s. Its development was fundamentally enabled by the application of the ethinyl group at C17, pioneered by Hans Herloff Inhoffen in 1938. This modification dramatically increased oral bioavailability by impeding hepatic 17-ketosteroid reductase activity, a major inactivation pathway for natural progesterone [7] [8]. Synthetic progestins rapidly diversified beyond contraception. They became cornerstones for managing endometriosis (suppressing ovulation and endometrial growth), dysfunctional uterine bleeding (inducing secretory endometrium and stabilizing endometrium), and hormone replacement therapy (counteracting estrogen-induced endometrial hyperplasia). Their evolution reflects a continuous effort to balance potency, selectivity, and metabolic profile [3] [6] [7]. The exploration of biomaterials (e.g., biodegradable polymers for sustained release, intrauterine systems) further optimized delivery, enhancing efficacy and compliance [10].

Properties

Product Name

Progestoral

IUPAC Name

17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3

InChI Key

CHNXZKVNWQUJIB-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.